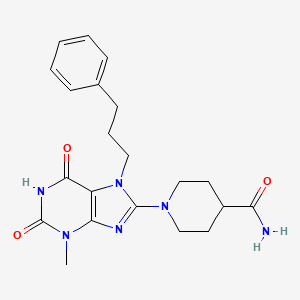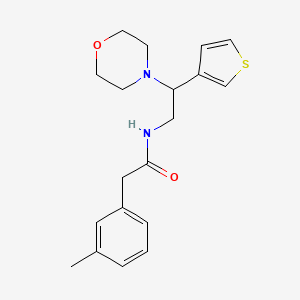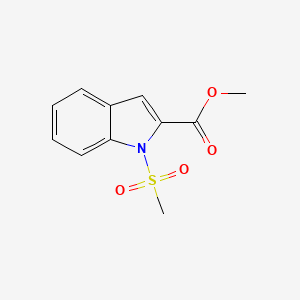![molecular formula C11H10BrCl3N2OS B2397294 Bromhydrate de 2,2,2-trichloro-1-[1-méthyl-4-(2-méthyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]éthan-1-one CAS No. 317377-58-5](/img/structure/B2397294.png)
Bromhydrate de 2,2,2-trichloro-1-[1-méthyl-4-(2-méthyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide is a useful research compound. Its molecular formula is C11H10BrCl3N2OS and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- En tant que sonde polyvalente, le MCLA permet aux scientifiques de suivre les processus cellulaires, d'étudier la localisation des protéines et d'enquêter sur les interactions moléculaires .
- En ciblant des régions géniques spécifiques, les chercheurs peuvent explorer la régulation génique, l'édition de gènes et les mécanismes de silencing génique .
- Dans une étude, un dérivé du MCLA a démontré une activité cytotoxique puissante contre les cellules cancéreuses de la prostate .
- La nature chirale de ces liquides ioniques permet des réactions énantiosélectives et des systèmes de solvants efficaces .
- Les chercheurs utilisent le MCLA pour construire des molécules complexes et fonctionnaliser des composés organiques .
Marquage Fluorescent et Imagerie
Polyamides Pyrrole-Imidazole à Liaison à l'ADN
Études de Cytotoxicité
Synthèse de Liquides Ioniques Chiraux
Synthèse Organique et Intermédiaires
Études Photophysiques
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. The compound is a derivative of imidazole and thiazole, both of which are known to interact with various biological targets . .
Mode of Action
Many imidazole and thiazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . The presence of the trichloroethanone group may also influence the compound’s interaction with its targets.
Biochemical Pathways
Many imidazole and thiazole derivatives are known to affect various biochemical pathways, including those involved in inflammation, pain perception, and microbial growth .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good bioavailability .
Result of Action
Many imidazole and thiazole derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects .
Action Environment
The compound is known to be sensitive to light and humidity, suggesting that these factors may influence its stability .
Propriétés
IUPAC Name |
2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrol-2-yl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2OS.BrH/c1-6-15-8(5-18-6)7-3-9(16(2)4-7)10(17)11(12,13)14;/h3-5H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNSYWGSVNOKMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CN(C(=C2)C(=O)C(Cl)(Cl)Cl)C.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2397211.png)
![N-{4-[1-(3-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2397214.png)
![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397216.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2397218.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)

![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)
![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)
![2-amino-4-(2-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397227.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2397228.png)



